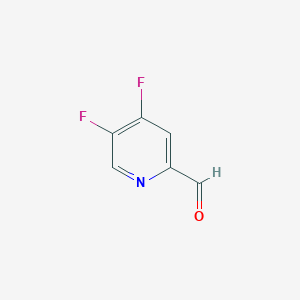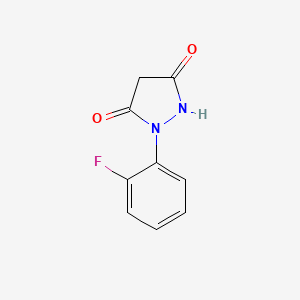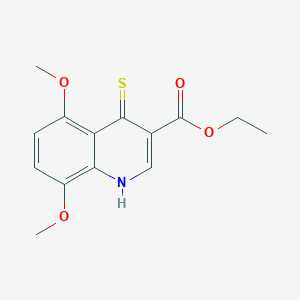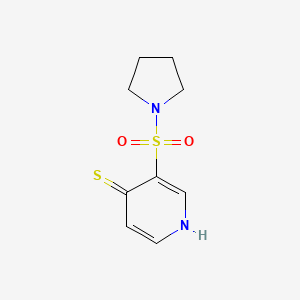
4,5-Difluoropicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Difluoropicolinaldehyde is an organic compound with the molecular formula C6H3F2NO It is a derivative of picolinaldehyde, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 4 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoropicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives. One common method is the direct fluorination of 4,5-dichloropicolinaldehyde using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
4,5-Difluoropicolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4,5-Difluoropicolinic acid.
Reduction: 4,5-Difluoropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,5-Difluoropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern can impart desirable properties to the final products.
Biology: It can be used in the development of fluorescent probes and other bioactive molecules.
Industry: Used in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4,5-Difluoropicolinaldehyde depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. For example, in biological systems, the fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity.
類似化合物との比較
Similar Compounds
5-Fluoropicolinaldehyde: A related compound with a single fluorine atom at the 5 position.
3,5-Difluoropicolinaldehyde: Another related compound with fluorine atoms at the 3 and 5 positions.
Uniqueness
4,5-Difluoropicolinaldehyde is unique due to its specific fluorine substitution pattern, which can impart distinct chemical and physical properties compared to other fluorinated picolinaldehydes. This uniqueness can be leveraged in various applications, particularly in the design of new materials and bioactive molecules.
特性
分子式 |
C6H3F2NO |
|---|---|
分子量 |
143.09 g/mol |
IUPAC名 |
4,5-difluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3F2NO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H |
InChIキー |
YDSUALLBLDMIPD-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC(=C1F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Chloro-N-(3-(4-ethoxybenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11812893.png)






